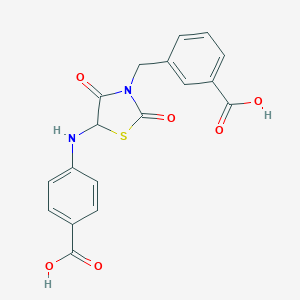

3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid is a complex organic compound featuring a thiazolidine ring, a carboxyphenyl group, and a benzoic acid moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidine ring, which can be synthesized through the reaction of cysteine with a carbonyl compound under acidic conditions. The resulting thiazolidine intermediate is then coupled with 4-carboxyaniline through a condensation reaction, forming the 5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidine intermediate. Finally, this intermediate undergoes a Friedel-Crafts acylation with benzoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

科学研究应用

Pharmacological Properties

The compound is part of the thiazolidinone family, known for their diverse biological activities. Thiazolidinones have been studied for their anti-inflammatory, antidiabetic, and anticancer properties. Specifically, 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid exhibits the following pharmacological effects:

- Anti-inflammatory Activity : Research indicates that compounds with thiazolidinone structures can inhibit pro-inflammatory cytokines and reduce oxidative stress. For instance, a study demonstrated that similar thiazolidinone derivatives reduced liver inflammation and fibrosis in animal models by modulating the NF-kB signaling pathway .

- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which can mitigate oxidative stress-related damage in cells. This property is crucial for protecting tissues from injury during inflammatory responses.

Case Study 1: Liver Protection

In a study involving rats treated with carbon tetrachloride (CCl₄) to induce liver injury, this compound demonstrated significant hepatoprotective effects. The treatment resulted in lower serum alanine aminotransferase levels and improved liver histology compared to untreated controls. The compound effectively reduced hepatic inflammation and fibrosis by inhibiting NF-kB activation .

Case Study 2: Antidiabetic Effects

Another relevant study focused on thiazolidinedione derivatives indicated that compounds structurally related to this compound exhibited hypoglycemic effects in diabetic mouse models. These compounds enhanced insulin sensitivity and promoted adipocyte differentiation without causing hepatic toxicity, suggesting a promising avenue for diabetes treatment .

作用机制

The mechanism by which 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazolidine ring could mimic natural substrates or inhibitors, while the carboxyphenyl and benzoic acid groups could enhance binding affinity through hydrogen bonding and hydrophobic interactions.

相似化合物的比较

Similar Compounds

4-((4-Carboxyphenyl)amino)benzoic acid: Similar structure but lacks the thiazolidine ring.

3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid: Contains multiple carboxylic acid groups and phenyl rings, used in coordination polymers.

1,3,5-Tris(4-carboxyphenyl)benzene: A tricarboxylic acid derivative used in the synthesis of metal-organic frameworks (MOFs).

Uniqueness

3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid is unique due to the presence of the thiazolidine ring, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other carboxyphenyl derivatives and makes it a valuable compound for various applications.

生物活性

The compound 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid is a derivative of thiazolidinediones (TZDs), a class of compounds known for their diverse biological activities, particularly in the fields of diabetes management and anti-inflammatory responses. This article delves into the biological activity of this specific compound, exploring its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is C18H18N2O5S, which includes a thiazolidine ring fused with a carboxyphenyl group. The structural features contribute to its interaction with various biological targets, primarily through modulation of peroxisome proliferator-activated receptors (PPARs).

Thiazolidinediones are known to exert their effects primarily through:

- PPARγ Activation : TZDs activate PPARγ, leading to improved insulin sensitivity and glucose homeostasis.

- Anti-inflammatory Effects : They modulate inflammatory pathways, potentially reducing chronic inflammation associated with metabolic disorders.

Biological Activities

Research indicates that the compound exhibits several key biological activities:

1. Antidiabetic Activity

Studies have shown that derivatives of TZDs can significantly lower blood glucose levels in diabetic models. For instance, compounds similar to this compound have been evaluated in genetically diabetic mice, demonstrating notable hypoglycemic effects comparable to established TZDs like rosiglitazone and pioglitazone .

2. Antimicrobial Properties

Recent investigations into thiazolidinedione derivatives have revealed promising antimicrobial activities against various bacterial strains. For example, synthesized compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential utility in treating infections .

3. Anti-inflammatory Effects

The compound has been reported to exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines. This action is particularly relevant in conditions like obesity and metabolic syndrome, where inflammation plays a critical role .

Case Studies

Several studies have focused on the biological activity of similar thiazolidinedione derivatives:

- Study on Hypoglycemic Effects : In a study involving diabetic KKA(y) mice, compounds similar to the target molecule were shown to significantly reduce blood glucose levels without hepatotoxicity .

- Antimicrobial Screening : A series of thiazolidinedione derivatives were synthesized and tested against various microbial strains. Results indicated that some derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Tables

| Biological Activity | Test Model | Result |

|---|---|---|

| Hypoglycemic Effect | Diabetic Mice | Significant reduction in blood glucose levels |

| Antimicrobial Activity | Bacterial Strains | Effective against S. aureus and E. coli |

| Anti-inflammatory Response | In vitro assays | Decreased levels of cytokines |

属性

IUPAC Name |

3-[[5-(4-carboxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O6S/c21-15-14(19-13-6-4-11(5-7-13)16(22)23)27-18(26)20(15)9-10-2-1-3-12(8-10)17(24)25/h1-8,14,19H,9H2,(H,22,23)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFBFHZQPHKWJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。